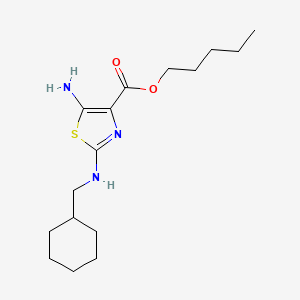
Pentyl 5-amino-2-(cyclohexylmethylamino)-1,3-thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl 5-amino-2-(cyclohexylmethylamino)-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 5-amino-2-(cyclohexylmethylamino)-1,3-thiazole-4-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Cyclohexylmethylamino Substitution: The cyclohexylmethylamino group can be introduced through reductive amination reactions using cyclohexylmethylamine and appropriate reducing agents.
Esterification: The final step involves the esterification of the carboxylic acid group with pentanol to form the pentyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Pentyl 5-amino-2-(cyclohexylmethylamino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted thiazole derivatives.
Hydrolysis: Carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Pentyl 5-amino-2-(cyclohexylmethylamino)-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Pharmaceuticals: The compound is explored for its potential use in developing new therapeutic agents.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of Pentyl 5-amino-2-(cyclohexylmethylamino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or inflammation.
Pathways Involved: It may inhibit key enzymes in metabolic pathways or modulate receptor activity, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-2-methylbenzenesulfonamide: Another thiazole derivative with similar structural features.
5-Aminopyridine-2-carboxamide: A compound with a similar amino and carboxamide functional group.
Uniqueness
Pentyl 5-amino-2-(cyclohexylmethylamino)-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal and industrial chemistry. Its cyclohexylmethylamino substitution provides distinct steric and electronic properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
5471-60-3 |
|---|---|
Fórmula molecular |
C16H27N3O2S |
Peso molecular |
325.5 g/mol |
Nombre IUPAC |
pentyl 5-amino-2-(cyclohexylmethylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H27N3O2S/c1-2-3-7-10-21-15(20)13-14(17)22-16(19-13)18-11-12-8-5-4-6-9-12/h12H,2-11,17H2,1H3,(H,18,19) |
Clave InChI |
XZCMAHGHAQPBIH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)C1=C(SC(=N1)NCC2CCCCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H,10H-Pyrano[4,3-b][1]benzopyran-1,10-dione](/img/structure/B14729943.png)
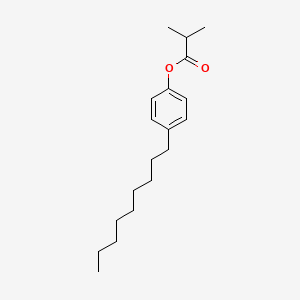
![1-Phenyl-2-[3-(4-phenylphenyl)phenyl]benzene](/img/structure/B14729955.png)


![2-[(Prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14729965.png)
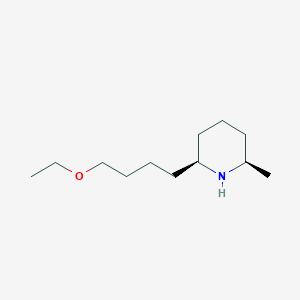
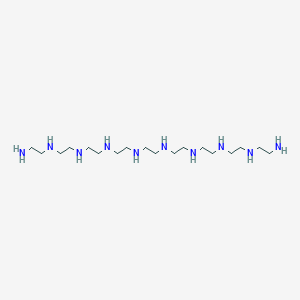
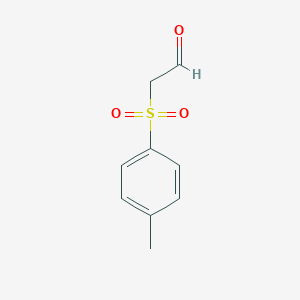
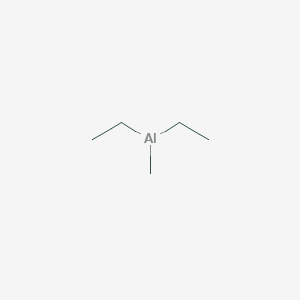
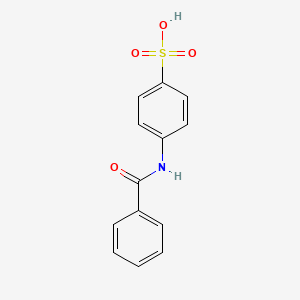
![Ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate](/img/structure/B14730013.png)
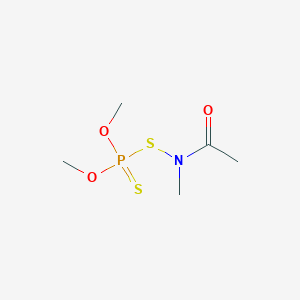
![3-(Spiro[cyclopenta[a]naphthalene-7,2'-[1,3]dioxolan]-6-yl)propan-1-ol](/img/structure/B14730016.png)
